Isoamericanol A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

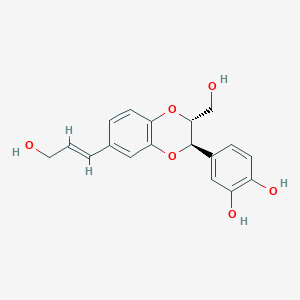

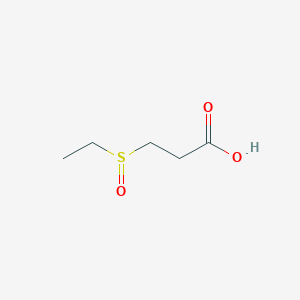

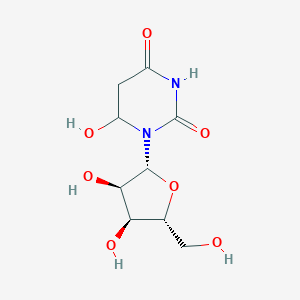

Isoamericanol A belongs to the class of organic compounds known as phenylbenzo-1,4-dioxanes . It is specifically present in the seed coat of tung trees and has been detected in American pokeweeds and fruits . It exhibits strong antioxidative activity .

Synthesis Analysis

Isoamericanol A was synthesized from the radical coupling reaction of caffeyl alcohol . In this process, caffeyl alcohol was dissolved in an acetone–toluene mixture and Ag2CO3 was added to the solution at room temperature .Molecular Structure Analysis

The structures of Isoamericanol A have been elucidated based on spectroscopic data and then confirmed by chemical correlation with the previously known isoamericanin A .Chemical Reactions Analysis

Isoamericanol A has been found to inhibit the oxidation of biodiesel . This suggests that it has potential applications in industries that utilize biodiesel fuel.Wissenschaftliche Forschungsanwendungen

Sesquineolignans and Isolation Techniques

Isoamericanol A has been identified as a major constituent in Joannesia princeps, where researchers isolated sesquineolignans from the seeds of this Brazilian plant. This study contributed to the development of spectroscopic methods for distinguishing americanol- from isoamericanol-type compounds (Waibel et al., 2003).

Synthesis and Biological Properties

The enantioselective total synthesis of isoamericanol A has been achieved, highlighting its biological activity. This synthesis is crucial for further study and utilization of isoamericanol A, particularly considering its wide range of biological properties (Pilkington & Barker, 2014).

Plant Growth Inhibition

Isoamericanol A exhibits plant growth inhibitory activity, as demonstrated in a study where it significantly inhibited seedling growth of cress. This indicates its potential use in understanding plant growth and development mechanisms (Chaipon et al., 2019).

Anti-Inflammatory Applications

Research on Elaeagnus oldhamii Maxim leaves revealed that isoamericanol B, structurally related to isoamericanol A, significantly inhibited nitric oxide production in cells, suggesting anti-inflammatory effects. This points to potential applications of isoamericanol A in inflammatory disease treatment (Liao et al., 2013).

Anticancer Potential

Isoamericanol A has shown an inhibitory effect on the proliferation of certain human cancer cell lines, indicating its potential as a therapeutic agent for cancer. This effect was particularly noted in the cell cycle arrest of breast cancer cells (Katagi et al., 2016).

Zukünftige Richtungen

Eigenschaften

CAS-Nummer |

133838-66-1 |

|---|---|

Produktname |

Isoamericanol A |

Molekularformel |

C18H18O6 |

Molekulargewicht |

330.3 g/mol |

IUPAC-Name |

4-[(2R,3R)-2-(hydroxymethyl)-6-[(E)-3-hydroxyprop-1-enyl]-2,3-dihydro-1,4-benzodioxin-3-yl]benzene-1,2-diol |

InChI |

InChI=1S/C18H18O6/c19-7-1-2-11-3-6-15-16(8-11)24-18(17(10-20)23-15)12-4-5-13(21)14(22)9-12/h1-6,8-9,17-22H,7,10H2/b2-1+/t17-,18-/m1/s1 |

InChI-Schlüssel |

PPZYUSOIUGJLFB-ZHEVZCJESA-N |

Isomerische SMILES |

C1=CC2=C(C=C1/C=C/CO)O[C@@H]([C@H](O2)CO)C3=CC(=C(C=C3)O)O |

SMILES |

C1=CC2=C(C=C1C=CCO)OC(C(O2)CO)C3=CC(=C(C=C3)O)O |

Kanonische SMILES |

C1=CC2=C(C=C1C=CCO)OC(C(O2)CO)C3=CC(=C(C=C3)O)O |

Synonyme |

isoamericanol A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)